2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid

Antiviral research Human cytomegalovirus Acyclic nucleoside phosphonate

Researchers validating ANP-based antiviral or antiproliferative targets often face insufficient intracellular phosphorylation and ambiguous chain termination data. PMEG (CAS 114088-58-3) resolves this, yielding PMEGpp concentrations ~4-fold higher than PMEA. • DNA polymerase δ incorporates PMEGpp 2-fold more efficiently than PMEDAPpp, 7-fold over PMEApp. • HCMV ED50 of 0.01 µM ensures robust assay window separation for HTS. • Serves as essential genotoxicity positive control, comparable to mitomycin C. Sourced with ≥98% HPLC purity, desiccated storage, and reliable global shipping for critical research programs.

Molecular Formula C8H12N5O5P
Molecular Weight 289.19 g/mol
CAS No. 114088-58-3
Cat. No. B040550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid
CAS114088-58-3
Molecular FormulaC8H12N5O5P
Molecular Weight289.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCOCP(=O)(O)O)NC(=NC2=O)N
InChIInChI=1S/C8H12N5O5P/c9-8-11-6-5(7(14)12-8)10-3-13(6)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14)
InChIKeyNZVORGQIEFTOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid (PMEG) – Sourcing Guide for a Multi-Mechanism Acyclic Nucleoside Phosphonate


2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid (CAS 114088-58-3), commonly designated PMEG or 9-[(2-phosphonomethoxy)ethyl]guanine, is a synthetic acyclic nucleoside phosphonate (ANP) bearing a guanine base linked via a phosphonomethoxyethyl side chain [1]. Unlike FDA-approved ANPs such as cidofovir (HPMPC), adefovir (PMEA), and tenofovir ((R)-PMPA), PMEG is not licensed for clinical use, yet it remains a uniquely potent tool compound whose diphosphate metabolite (PMEGpp) acts both as a competitive inhibitor of replicative DNA polymerases α, δ, and ε and as an absolute DNA chain terminator [2]. This dual mechanism, combined with markedly higher anabolic phosphorylation than its adenine counterpart PMEA, drives its broad-spectrum antiviral, cytostatic, and antiproliferative profile, making PMEG a critical research reagent for target validation and prodrug development programs.

Why In-Class ANP Substitution Cannot Replace PMEG in Research and Development


Superficial structural homology among acyclic nucleoside phosphonates masks profound pharmacodynamic divergence that precludes interchangeable use. PMEG differs from clinically deployed ANPs in three critical respects: (i) its guanine base directs it toward a metabolic activation pathway distinct from the adenine-based ANPs PMEA and (R)-PMPA, yielding PMEGpp intracellular concentrations approximately 4-fold higher than PMEApp [1]; (ii) PMEGpp is incorporated by replicative DNA polymerases δ and ε 2- to 7-fold more efficiently than the diphosphates of PMEDAP or PMEA, respectively [2]; and (iii) PMEG exhibits a genotoxicity rank order (PMEG > PMEthioG > PMEDAP > PMEA > (R)-PMPDAP = (R)-PMPA) that is comparable to mitomycin C, whereas PMEA shows only moderate genotoxicity comparable to AZT [3]. Attempting to substitute PMEG with PMEDAP, PMEA, or cidofovir introduces quantitative liabilities in target engagement, selectivity, and toxicity that invalidate comparative studies. The quantitative comparator evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid (PMEG)


Anti-HCMV Potency: PMEG vs. Cidofovir (HPMPC), HPMPA, and Ganciclovir (DHPG) in Human Fibroblast Cells

In a direct four-compound head-to-head comparison against human cytomegalovirus (HCMV) infection in MRC-5 human diploid fibroblast cells, PMEG displayed 51-fold greater potency than cidofovir (HPMPC), 72-fold greater potency than HPMPA, and 1,750-fold greater potency than ganciclovir (DHPG). Despite its superior antiviral potency, PMEG showed the narrowest therapeutic index among the four agents, with a cytotoxic dose (CyD50) of only 0.86 µM in MRC-5 cells, approximately 36-fold lower than HPMPC and 872-fold lower than DHPG [1].

Antiviral research Human cytomegalovirus Acyclic nucleoside phosphonate

BK Virus Selectivity Index: PMEG vs. Cyclic HPMPC (cHPMPC) in Primary Human Renal Cells

In a systematic screen of three classes of acyclic nucleoside phosphonates against BK virus (BKV) replication in human renal cortical epithelial (HRCE) cells, PMEG was identified as the most selective compound within the first-class ANPs, achieving a selectivity index (SI = CC50/EC50) of 46, which is 1.6-fold higher than that of cyclic HPMPC (cHPMPC, SI = 28) and approximately 9-fold higher than cidofovir (HPMPC, SI = 4.9). PMEG achieved submicromolar antiviral activity with an EC50 of 0.027 µM, yet its absolute cytotoxicity (CC50 = 1.24 µM) remained a limiting factor [1].

Polyomavirus Transplantation nephropathy Antiviral selectivity

DNA Polymerase δ Substrate Incorporation Efficiency: PMEGpp vs. PMEDAPpp and PMEApp

A direct biochemical comparison of the diphosphate forms of three purine ANPs demonstrated that DNA polymerase δ, the most sensitive of the replicative DNA polymerases to nucleotide analog inhibition, incorporates PMEGpp with 2-fold greater efficiency than PMEDAPpp and 7-fold greater efficiency than PMEApp. This incorporation advantage translates into superior DNA chain termination capacity, a property not recapitulated by the adenine-based ANPs adefovir (PMEA) or tenofovir ((R)-PMPA), whose diphosphates are weak inhibitors of polymerases α, δ, and ε [1].

DNA replication enzymology Nucleotide analog incorporation Chain termination

Intracellular Accumulation of Active Diphosphate Metabolite: PMEGpp vs. PMEApp in Human Leukemic Cells

In a paired metabolic study comparing PMEG and PMEA (adefovir) in human leukemic cell lines, the active diphosphate metabolite PMEGpp accumulated to intracellular concentrations approximately 4-fold higher than those achieved by PMEApp. This difference in anabolic phosphorylation, combined with the intrinsically greater potency of PMEGpp toward DNA polymerases, translated into a 30-fold greater cytotoxicity of PMEG relative to PMEA [1].

Cellular pharmacology Prodrug activation Nucleotide analog metabolism

In Vivo Anti-HSV-1 Efficacy: PMEG vs. Acyclovir in a Murine Infection Model

In a seminal comparative in vivo study, PMEG demonstrated >50-fold greater potency than acyclovir against HSV-1 infection in mice. While acyclovir remains the clinical gold standard for herpesvirus infections, PMEG's superior intrinsic potency in this model derives from its phosphorylation-independent activation (bypassing viral thymidine kinase) and its dual mechanism of DNA polymerase inhibition plus chain termination, which renders it equally active against acyclovir-resistant HSV isolates [1][2].

Herpes simplex virus In vivo antiviral efficacy Acyclic nucleoside phosphonate

Genotoxicity Hierarchy Within the ANP Class: PMEG Exhibits the Highest Genotoxic Potential

A comparative genotoxicity evaluation of phosphonomethoxyalkylpurines established a clear rank order of genotoxic and embryotoxic effects: PMEG > PMEthioG > PMEDAP > PMEA > (R)-PMPDAP = (R)-PMPA. PMEG's genotoxicity was classified as 'marked' and comparable to that of mitomycin C, whereas PMEA exhibited only 'moderate' genotoxicity comparable to AZT, and (R)-PMPA (tenofovir) showed no structural chromosomal aberrations under the experimental conditions [1]. This class-level inference positions PMEG as the most genotoxic member of the ANP family.

Genotoxicity Safety pharmacology Acyclic nucleoside phosphonate

Optimal Research and Industrial Application Scenarios for PMEG (CAS 114088-58-3)


Positive Control Compound for Anti-HCMV Drug Screening Assays

With an ED50 of 0.01 µM against HCMV in MRC-5 fibroblasts—51-fold more potent than cidofovir—PMEG provides an ultra-sensitive positive control for high-throughput screening campaigns seeking novel HCMV inhibitors [1]. Its exceptional potency ensures robust assay window separation even under miniaturized conditions, though parallel cytotoxicity counterscreening (CC50 = 0.86 µM) is mandatory given its narrow therapeutic index.

Reference Standard for DNA Polymerase δ and ε Inhibition and Chain Termination Studies

PMEGpp is incorporated by DNA polymerase δ 2-fold more efficiently than PMEDAPpp and 7-fold more efficiently than PMEApp, making PMEG the preferred parent compound for generating the active diphosphate species in enzymological studies of nucleotide analog incorporation, excision, and chain termination [2]. This property directly supports SAR campaigns aimed at optimizing the incorporation/excision balance of next-generation ANP candidates.

In Vivo Proof-of-Concept Benchmark in Acyclovir-Resistant HSV Models

PMEG's >50-fold superior in vivo potency over acyclovir against HSV-1, combined with its thymidine kinase-independent activation mechanism, establishes it as a critical benchmark compound for evaluating novel therapies against acyclovir-resistant herpesvirus isolates in murine models [3]. This application is particularly relevant for drug discovery programs targeting immunocompromised patient populations where acyclovir resistance is prevalent.

Genotoxicity Positive Control in ANP Safety Pharmacology Panels

As the highest-ranked compound in the ANP genotoxicity hierarchy—with marked genotoxicity comparable to mitomycin C—PMEG serves as an essential positive control in chromosomal aberration and micronucleus assays designed to benchmark the genotoxic liability of new ANP clinical candidates [4]. Pairing PMEG with (R)-PMPA (negative control) creates a validated genotoxicity assay range.

Quote Request

Request a Quote for 2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.